molecular formula C13H15NO B182482 Spiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 4933-14-6

Spiro[cyclohexane-1,3'-indolin]-2'-one

Cat. No.: B182482
CAS No.: 4933-14-6
M. Wt: 201.26 g/mol
InChI Key: LLHRWZOIAVWPKH-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indolin-2-one moiety. This compound belongs to the class of spirooxindoles, which are known for their significant biological activities and are commonly found in various natural products and medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclohexane-1,3’-indolin]-2’-one typically involves organocatalytic reactions. One common method is the Michael-Michael-Michael-aldol cascade reaction, which allows for the construction of the spirocyclic framework with high stereoselectivity . This reaction involves the use of 3-olefinic oxindoles and pentane-1,5-dial as starting materials, and it proceeds under mild conditions to yield the desired spirocyclic product .

Industrial Production Methods

While specific industrial production methods for spiro[cyclohexane-1,3’-indolin]-2’-one are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework .

Scientific Research Applications

Medicinal Chemistry

Spiro[cyclohexane-1,3'-indolin]-2'-one exhibits significant biological activities, making it a promising lead compound for drug development. Research indicates its potential as an anticancer agent , with several derivatives showing notable cytotoxic effects against various cancer cell lines. For example, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been evaluated for anticancer activity, revealing IC50 values less than those of standard chemotherapeutic agents.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , which have been explored in various studies. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound derivatives. These compounds can modulate inflammatory pathways, providing a basis for therapeutic applications in diseases characterized by chronic inflammation .

Bromodomain Inhibition

Recent patents have described this compound derivatives as effective bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues on histones and play critical roles in gene regulation. Inhibiting these domains can have implications for treating cancers and other diseases linked to dysregulated gene expression .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the cytotoxic effects of this compound derivativesSeveral compounds exhibited IC50 values lower than standard chemotherapy drugs, indicating strong anticancer potential.
Synthesis and CharacterizationDevelop efficient synthetic routes for this compoundAchieved yields of 75%-96% using Mn(III)-based reactions under optimized conditions; important for natural product synthesis .
Bromodomain Inhibitor DevelopmentInvestigate the inhibitory potential of spiro derivatives on bromodomain-containing proteinsIdentified novel compounds that effectively inhibit BRD2 and BRD4, suggesting therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of spiro[cyclohexane-1,3’-indolin]-2’-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Biological Activity

Spiro[cyclohexane-1,3'-indolin]-2'-one is a spirocyclic compound that has garnered attention due to its significant biological activities. This compound is part of the spirooxindole class, known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

This compound possesses a unique structure that combines a cyclohexane ring with an indolin-2-one moiety. Its chemical formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol. The compound's structural characteristics contribute to its biological activities and interactions with various molecular targets.

Synthesis Methods

The synthesis of this compound typically involves organocatalytic reactions, notably the Michael/Aldol cascade reaction. This method allows for the efficient construction of the spirocyclic framework with high stereoselectivity. Other methods include oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides to yield spiroindolinediones in high yields .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested :
    • HT-29 (colon cancer)
    • DU-145 (prostate cancer)
    • HeLa (cervical cancer)
    • A-549 (lung cancer)
    • MCF-7 (breast cancer)

In a study evaluating libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones, several compounds showed significant anticancer activity with IC50 values less than 20 μM against these cell lines. Notably, compounds 6b and 6u demonstrated substantial activity against DU-145 cells by inducing apoptosis through caspase-3 dependent mechanisms .

Anti-SARS-CoV-2 Activity

Additionally, derivatives of this compound have been investigated for their potential antiviral properties against SARS-CoV-2. A study highlighted the development of spiro-3-indolin-2-one compounds that exhibited antiviral activity, suggesting their potential as therapeutic agents in combating COVID-19 .

The biological effects of this compound are mediated through its interactions with specific enzymes and receptors:

  • Enzyme Modulation : The compound can bind to various enzymes, altering their activity and influencing metabolic pathways.
  • Cell Cycle Arrest : Flow cytometric analyses have shown that certain derivatives can arrest the cell cycle in the G0/G1 phase, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The uniqueness of this compound is underscored when compared to structurally similar compounds. The following table summarizes some related compounds and their similarity indices:

Compound NameSimilarity Index
Spiro[chromene-4,3'-indolin]-2-ones0.98
Spiro[cyclobutane-1,3'-indolin]-2'-one0.98
3-Ethyl-3-isopropylindolin-2-one0.98
6'-Aminospiro[cyclopentane-1,3'-indolin]-2-one0.97
Spiro[indoline-3,4'-piperidin]-2-one0.95

These comparisons highlight the distinct structural features of this compound that contribute to its unique biological profile.

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclohexane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-13(8-4-1-5-9-13)10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHRWZOIAVWPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512368
Record name Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4933-14-6
Record name Spiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of oxindole (25 g, 0.19 mol) in anhydrous tetrahydrofuran (800 cm3) was cooled to −20° C., then n-butyllithium (2.5M in hexanes, 152 cm3, 0.38 mol) was added slowly followed by N,N,N′,N′-tetramethylethylenediamine (51 cm3, 0.38 mol,). After 15 min. 1,5-diiodopentane (174 g, 0.54 mol) was added slowly and the mixture was allowed to warm to room temperature. After stirring for 16 h. saturated aqueous ammonium chloride solution (1 L) and EtOAc (1 L) were added. After 15 min., the layers were separated and the aqueous phase was extracted with EtOAc (×2). The combined organic layers were extracted with hydrochloric acid (1N), then washed with brine (500 cm3), dried (MgSO4), and concentrated to obtain an oil. The oil was triturated with hexane (200 cm3) and benzene (20 cm3). The precipitate was collected and dried in vacuo to obtain the subtitled compound (26.3 g, 69.6%) as colorless crystals: mp 110–114° C.; 1H NMR (DMSO-d6) δ 1.67 (m, 10H), 6.84 (d, 1H, J=8 Hz), 6.94 (t, 1H, J=8 Hz), 7.17 (t, 1H, J=8 Hz), 7.44 (d, 1H, J=8 Hz), 10.3 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
Quantity
174 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
69.6%

Synthesis routes and methods II

Procedure details

A solution of oxindole (25 g, 0.19 mol) in anhydrous tetrahydrofuran (800 cm3) was cooled to −20° C. then n-butyllithium (2.5M in hexanes, 152 cm3, 0.38 mol) was added slowly followed by N,N,N′,N′-tetramethylethylenediamine (51 cm3, 0.38 mol,). After 15 min. 1,5-dilodopentane (174 g, 0.54 mol) was added slowly and the mixture was allowed to warm to room temperature. After stirring for 16 h. saturated aqueous ammonium chloride solution (1L) and EtOAc (1L) were added. After 15 min., the layers were separated and the aqueous phase was extracted with EtOAc (×2). The combined organic layers were extracted with hydrochloric acid (1N), then washed with brine (500 cm3), dried (MgSO4), and concentrated to obtain an oil. The oil was triturated with hexane (200 cm3) and benzene (20 cm3). The precipitate was collected and dried in vacuo to obtain the subtitled compound (26.3 g, 69.6%) as colorless crystals: mp 110-114° C.; 1H NMR (DMSO-d6) δ 1.67 (m, 10H), 6.84 (d, 1H, J=8 Hz) 6.94 (t, 1H, J=8 Hz), 7.17 (t, 1H, J=8 Hz), 7.44 (d, 1H, J=8 Hz), 10.3 (S, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1,5-dilodopentane
Quantity
174 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.6%

Synthesis routes and methods III

Procedure details

To a solution of 5′-bromospiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one (1.00 g, 3.57 mmol) in dimethoxyethane (20 cm3) was added tetrakis(triphenylphosphine)palladium (0.20 g, 0.17 mmol) under nitrogen. After 15 min. 3-formylphenylboronic acid (1.00 g, 6.93 g) was added followed by potassium carbonate (2.90 g, 21 mmol) in water (10 cm3). After 20 h at reflux, the mixture was cooled poured into water and extracted with EtOAc (×3). The combined organic extract was washed with sat. brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography (SiO2, EtOAc: hexane, gradient elution) to afford the title compound (0.66 g, 2.15 mmol, 60%) as a white solid, 1H NMR (CDCl3) δ 1.65-1.85 (m, 6H), 1.86-2.08 (m, 4H), 7.22 (d, 1H, J=8 Hz), 7.48 (dd, 1Hz), J=8, 2 Hz), 7.61 (t, 1H, J=8 Hz), 7.66 (d, 1H, J=2 Hz), 7.81-7.88 (m, 2H), 8.06 (t, 1H, J=2 Hz), 8.30 (s, 1H, br); MS ((+)ESI) m/z 306 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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